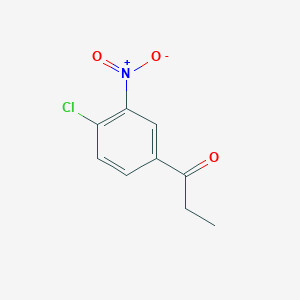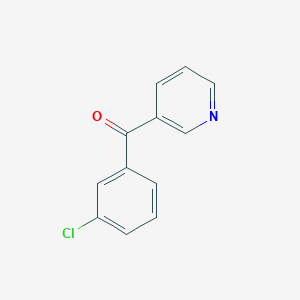![molecular formula C8H8ClN3O B3024874 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 952938-62-4](/img/structure/B3024874.png)
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Übersicht
Beschreibung
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol, also known as CMMP, is an organic compound with a wide range of applications in the scientific and medical fields. It has been used as a model compound for studying the mechanism of action of various drugs, as well as for drug design and development. CMMP has also been used to study the biochemical and physiological effects of drugs, and to evaluate the efficacy of different drug treatments.
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives exhibit unique reactivity useful in synthesizing various heterocyclic compounds. For instance, the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines has been explored to synthesize pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which show potential as benzodiazepine receptor ligands (Bruni et al., 1994). This indicates the compound's utility in developing pharmaceutical agents targeting the central nervous system.
Structural Studies
Structural analysis of pyrazolo[1,5-a]pyrimidine derivatives provides insights into their molecular configuration and potential interactions in biological systems. X-ray diffractometry has been used to determine the structure of various derivatives, shedding light on their inter- and intramolecular interactions (Frizzo et al., 2009). These studies are crucial for understanding the bioactive conformation of such compounds and designing drugs with improved efficacy and reduced side effects.
Antifungal Activity
Derivatives of this compound have been investigated for their antifungal properties. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have exhibited significant antifungal abilities against phytopathogenic fungi, suggesting their potential application in agricultural fungicides or antifungal drugs (Zhang et al., 2016).
Electrophilic Substitutions and Chemical Diversity
Electrophilic substitution reactions involving pyrazolo[1,5-a]pyrimidine derivatives open pathways to a wide range of chemical modifications, enabling the synthesis of novel compounds with diverse biological activities. These reactions facilitate the exploration of structure-activity relationships and the development of new therapeutic agents (Atta, 2011).
Wirkmechanismus
Pyrazolo[1,5-a]pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their inhibitory response versus the expression and activities of certain vital inflammatory mediators makes them promising candidates for drug development .
Zukünftige Richtungen
Given the significant impact of pyrazolo[1,5-a]pyrimidines in medicinal chemistry and material science, future research could focus on developing new synthesis pathways and exploring their potential applications . Their promising pharmacological effects suggest they could be further explored for drug development .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-5-2-7-10-6(4-9)3-8(13)12(7)11-5/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYNBPKIWPWGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177739 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069473-62-6 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1069473-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B3024812.png)

